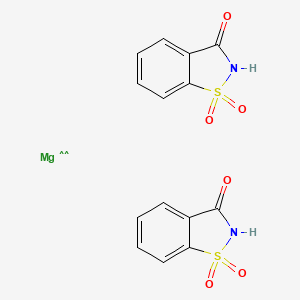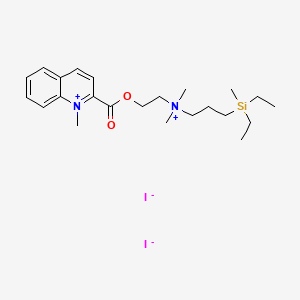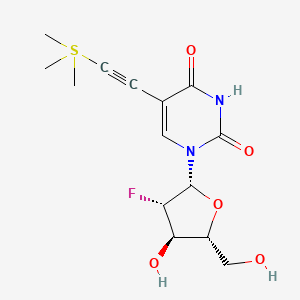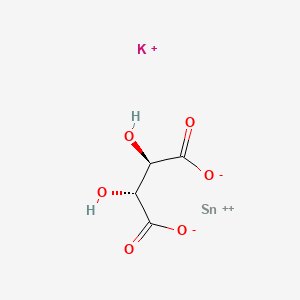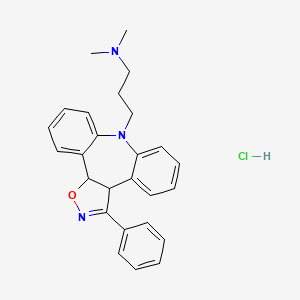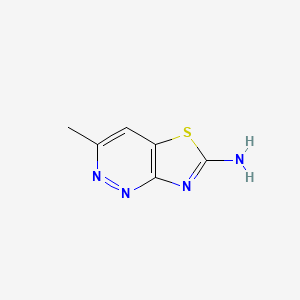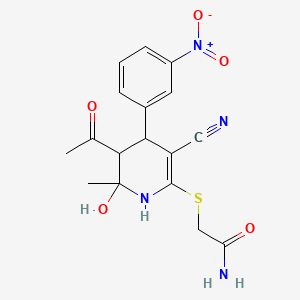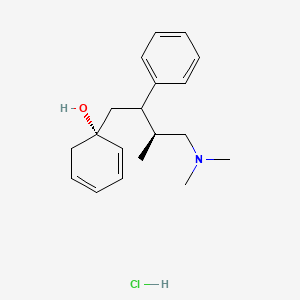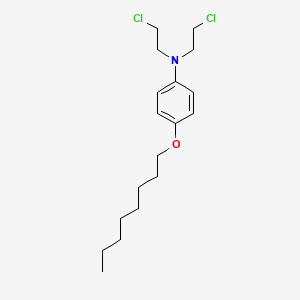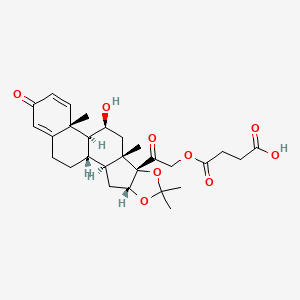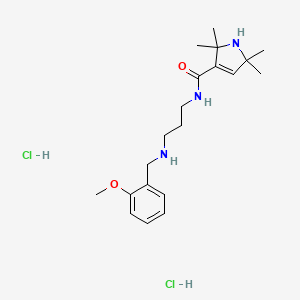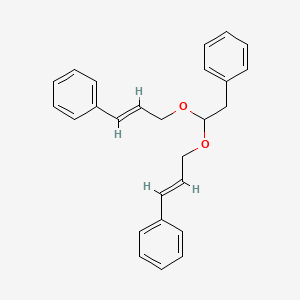
1,1-Bis(cinnamyloxy)-2-phenylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(cinnamyloxy)-2-phenylethane is an organic compound characterized by the presence of two cinnamyloxy groups attached to a central phenylethane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(cinnamyloxy)-2-phenylethane typically involves the reaction of cinnamyl alcohol with 1,1-dichloro-2-phenylethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(cinnamyloxy)-2-phenylethane can undergo various chemical reactions, including:
Oxidation: The cinnamyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenylethane core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol derivatives.
Substitution: Formation of brominated or nitrated phenylethane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1-Bis(cinnamyloxy)-2-phenylethane involves its interaction with specific molecular targets and pathways. The cinnamyloxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(boryl)alkanes: These compounds have similar structural features but contain boryl groups instead of cinnamyloxy groups.
1,1-Bis(tert-butylperoxy)cyclohexane: This compound contains tert-butylperoxy groups and is used as an industrial initiator and cross-linking agent.
Uniqueness
1,1-Bis(cinnamyloxy)-2-phenylethane is unique due to the presence of cinnamyloxy groups, which impart distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
74663-98-2 |
|---|---|
Formule moléculaire |
C26H26O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2,2-bis[(E)-3-phenylprop-2-enoxy]ethylbenzene |
InChI |
InChI=1S/C26H26O2/c1-4-12-23(13-5-1)18-10-20-27-26(22-25-16-8-3-9-17-25)28-21-11-19-24-14-6-2-7-15-24/h1-19,26H,20-22H2/b18-10+,19-11+ |
Clé InChI |
KYKTVHZQISJUQV-XOBNHNQQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


